3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of indole, azetidine, and imidazolidine moieties
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets and induce various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known that imidazole, a moiety present in this compound, is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound could have a wide range of molecular and cellular effects.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the azetidine ring and finally the imidazolidine-2,4-dione moiety. Key steps may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Imidazolidine-2,4-dione Formation: This step often involves the reaction of urea derivatives with appropriate electrophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole or azetidine rings.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indole moiety but lacks the azetidine and imidazolidine rings.
Azetidine-2-carboxylic acid: Contains the azetidine ring but lacks the indole and imidazolidine moieties.
Imidazolidine-2,4-dione: Contains the imidazolidine ring but lacks the indole and azetidine moieties.
Uniqueness
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its combination of three distinct moieties, which confer a range of chemical reactivity and potential biological activity not found in simpler analogs.
Properties
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-14-7-17-16(23)20(14)12-8-19(9-12)15(22)10-18-6-5-11-3-1-2-4-13(11)18/h1-6,12H,7-10H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNVJZPFLJOYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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